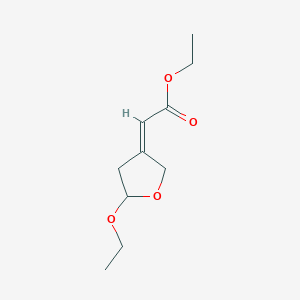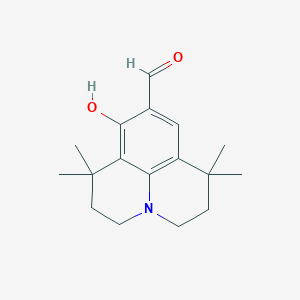![molecular formula C9H8N4O B054930 5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one CAS No. 115419-99-3](/img/structure/B54930.png)
5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Mevalonic Acid Lactone is an organic compound with the molecular formula C₆H₁₀O₃. It is a lactone form of mevalonic acid, which is a key intermediate in the biosynthesis of terpenes and steroids. The compound is known for its role in the mevalonate pathway, which is crucial for the production of cholesterol and other isoprenoids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: DL-Mevalonic Acid Lactone can be synthesized through the esterification of isopropylidene acetoacetate followed by hydrolysis and lactonization. The process involves the reaction of isopropylidene acetoacetate with an alcohol (usually ethanol) under acidic conditions to form an ester. This ester is then heated to induce lactonization, resulting in the formation of DL-Mevalonic Acid Lactone .
Industrial Production Methods: Industrial production of DL-Mevalonic Acid Lactone typically follows the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Arten von Reaktionen: DL-Mevalonsäure-Lacton unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Mevalonsäure zu bilden.
Reduktion: Reduktionsreaktionen können es wieder in seine Alkoholform umwandeln.
Substitution: Es kann aufgrund des Vorhandenseins des Lactonrings an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nukleophile wie Amine oder Alkohole können unter basischen Bedingungen mit dem Lactonring reagieren.
Hauptprodukte:
Oxidation: Mevalonsäure.
Reduktion: Mevalonalkohol.
Substitution: Verschiedene substituierte Lactone, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
DL-Mevalonsäure-Lacton hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese von Terpenen und Steroiden verwendet.
Biologie: Es spielt eine Rolle bei der Untersuchung des Mevalonat-Wegs und seiner Regulation.
Medizin: Die Forschung an Cholesterinsenkern (Statinen) beinhaltet häufig DL-Mevalonsäure-Lacton, um ihren Wirkmechanismus zu verstehen.
5. Wirkmechanismus
DL-Mevalonsäure-Lacton übt seine Wirkungen hauptsächlich durch seine Rolle im Mevalonat-Weg aus. Es wird zu Mevalonsäure umgewandelt, die dann phosphoryliert wird, um Isopentenylpyrophosphat (IPP) zu produzieren. IPP ist ein wichtiger Baustein für die Synthese verschiedener Isoprenoide, einschließlich Cholesterin. Die Verbindung beeinflusst auch die Aktivität von Enzymen wie HMG-CoA-Reduktase, die ein Ziel für Statin-Medikamente ist .
Ähnliche Verbindungen:
Mevalonsäure: Die Nicht-Lactonform von DL-Mevalonsäure-Lacton, die im Gleichgewicht mit der Lactonform existiert.
Isopentenylpyrophosphat: Ein nachgelagertes Produkt im Mevalonat-Weg.
Farnesylpyrophosphat: Ein weiteres Zwischenprodukt im Weg, der zur Synthese von Cholesterin und anderen Isoprenoiden führt.
Einzigartigkeit: DL-Mevalonsäure-Lacton ist aufgrund seiner Lactonstruktur einzigartig, die es ihm ermöglicht, an bestimmten chemischen Reaktionen teilzunehmen, die seine Nicht-Lacton-Gegenstücke nicht können. Dieses strukturelle Merkmal macht es auch zu einem wertvollen Zwischenprodukt bei der Synthese komplexer organischer Moleküle .
Wirkmechanismus
DL-Mevalonic Acid Lactone exerts its effects primarily through its role in the mevalonate pathway. It is converted to mevalonic acid, which is then phosphorylated to produce isopentenyl pyrophosphate (IPP). IPP is a key building block for the synthesis of various isoprenoids, including cholesterol. The compound also influences the activity of enzymes such as HMG-CoA reductase, which is a target for statin drugs .
Vergleich Mit ähnlichen Verbindungen
Mevalonic Acid: The non-lactone form of DL-Mevalonic Acid Lactone, which exists in equilibrium with the lactone form.
Isopentenyl Pyrophosphate: A downstream product in the mevalonate pathway.
Farnesyl Pyrophosphate: Another intermediate in the pathway leading to the synthesis of cholesterol and other isoprenoids.
Uniqueness: DL-Mevalonic Acid Lactone is unique due to its lactone structure, which allows it to participate in specific chemical reactions that its non-lactone counterparts cannot. This structural feature also makes it a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
IUPAC Name |
1,4,7,9-tetrahydroimidazo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-9-5-1-7-8(12-3-11-7)2-6(5)10-4-13-9/h3-4H,1-2H2,(H,11,12)(H,10,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIOXBJNTIAOFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CC3=C1NC=N3)N=CNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

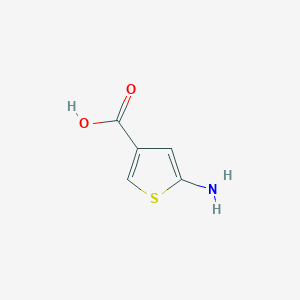


![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)
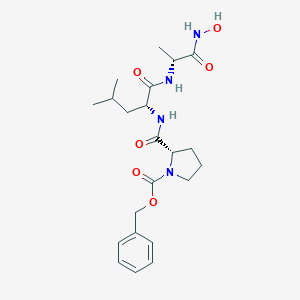
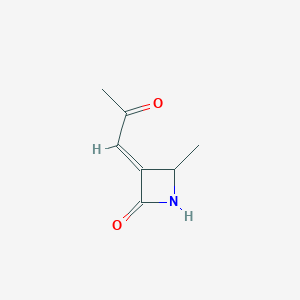

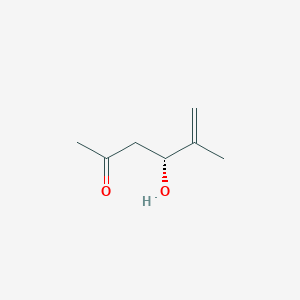
![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)
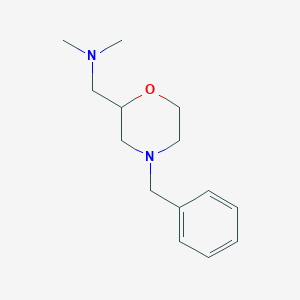
![(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B54867.png)
